molecular formula C11H12Cl2OS B13636398 1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one

1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one

Cat. No.: B13636398
M. Wt: 263.2 g/mol
InChI Key: BTSVTDVIOXSJEL-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one is an organic compound that belongs to the class of ketones It features a dichlorophenyl group and an isopropylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzene and isopropylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the ethanone structure.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modifying their activity.

    Signal Transduction: It may influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one
  • 1-(2,5-Dichlorophenyl)-2-(methylthio)ethan-1-one

Uniqueness

1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one is unique due to its specific substitution pattern and the presence of both dichlorophenyl and isopropylthio groups. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-2-propan-2-ylsulfanylethanone

InChI

InChI=1S/C11H12Cl2OS/c1-7(2)15-6-11(14)9-5-8(12)3-4-10(9)13/h3-5,7H,6H2,1-2H3

InChI Key

BTSVTDVIOXSJEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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